Dpma

描述

CGS 24012 是一种合成的有机化合物,作为腺苷 A2 受体的激动剂。它最初由诺华制药公司开发,主要用于研究其在心血管疾病中的潜在治疗应用。 该化合物以其诱导全身血管扩张、心兴奋和肾素释放的能力而闻名 .

准备方法

CGS 24012 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括以下步骤:

核心结构的形成: 核心结构通过一系列涉及嘌呤衍生物的缩合反应合成。

官能团引入: 通过取代反应引入各种官能团,例如甲氧基和羟基。

最终组装: 最终化合物通过一系列偶联反应组装而成,然后进行纯化和表征.

化学反应分析

Reactions with Group 13 Trichlorides

Dpma reacts with group 13 metal trichlorides (MCl₃; M = Al, Ga, In, B) to form coordination complexes whose structures depend on stoichiometry and solvent:

| Metal Chloride | Stoichiometry (this compound:MCl₃) | Solvent | Primary Product(s) |

|---|---|---|---|

| AlCl₃ | 1:1 | Et₂O | [(this compound)₂AlCl₂]⁺[AlCl₄]⁻ |

| AlCl₃ | 1:2 | CH₃CN | [(this compound)AlCl₂]⁺[AlCl₄]⁻ (pure salt) |

| GaCl₃ | 1:1 | Et₂O | [(this compound)₂GaCl₂]⁺[GaCl₄]⁻ |

| InCl₃ | 1:1 or 1:2 | Et₂O | Neutral monoadduct (this compound)InCl₃ |

| BCl₃ | 1:2 | Et₂O | Neutral adduct (this compound)(BCl₃)₂ |

Key findings:

-

Solvent influence : Reactions in CH₃CN yield purer salts compared to Et₂O due to reduced solubility of byproducts .

-

Boron exception : BCl₃ forms a neutral adduct at 1:2 stoichiometry but triggers deprotonation of the methylene bridge at 1:1 ratios .

Acid-Base Reactions with Perchloric Acid

This compound reacts with HClO₄ to form protonated salts, with structural variations depending on stoichiometry:

| Reactants | Ratio (this compound:HClO₄) | Product | Structural Features |

|---|---|---|---|

| This compound + HClO₄ | 1:1 | [dpmaH]⁺[ClO₄]⁻ (1) | Polymeric double-strands via N–H∙∙∙O H-bonds |

| [dpmaH]⁺[ClO₄]⁻ + this compound | 1:1 | [dpmaH]⁺[ClO₄]⁻- this compound (2) | Cyclic hydrogen-bonded dpmaH- this compound units |

-

Crystallography : Compound 1 crystallizes in the centrosymmetric space group C2/c, while 2 adopts the non-centrosymmetric Pca2₁ .

-

Hydrogen bonding : In 1 , N–H∙∙∙O interactions (2.75–3.10 Å) create polar strands; in 2 , weaker H-bonds (3.20–3.30 Å) form hexagonal packing .

Comparative Analysis with Bipyridine (bpy)

This compound’s methylene bridge confers distinct reactivity compared to rigid bpy ligands:

| Property | This compound Complexes | Bpy Complexes |

|---|---|---|

| Structural flexibility | Adapts to varied coordination geometries | Rigid, planar geometry |

| Redox stability | [(this compound)MCl₂]˙ radicals highly unstable | [(bpy)BCl₂]˙ radicals stable |

| Electronic effects | Methylene bridge lowers π-conjugation | Extended π-system enhances conjugation |

-

Electrochemical studies : Attempts to reduce [(this compound)MCl₂]⁺ (M = Al, Ga) yielded unstable radicals, unlike bpy analogues .

-

DFT calculations : Metal-ligand bond strengths in this compound complexes are comparable to bpy, but steric effects dominate reactivity differences .

Mechanistic and Kinetic Insights

-

Deprotonation : The methylene bridge in this compound undergoes deprotonation when reacted with BCl₃ at 1:1 ratios, forming [(this compound)BCl₂]⁺[BCl₄]⁻ .

-

Kinetic instability : Radical species derived from this compound decompose rapidly, as shown by cyclic voltammetry (reduction potentials: −1.2 to −1.5 V vs. Fc⁺/Fc) .

Structural Characterization Techniques

科学研究应用

Anticancer Research

Dpma has shown significant promise in anticancer research, particularly through its mechanism of inducing apoptosis in cancer cells. Studies indicate that this compound exhibits superior cytotoxicity compared to traditional chemotherapeutic agents such as etoposide.

- Mechanism of Action : this compound induces apoptosis by inhibiting critical signaling pathways involving p53, cdc2, and Bax. This leads to:

- Inhibition of cell growth and angiogenesis.

- Induction of expression of pro-apoptotic factors like Bax and cleaved caspase-3.

- Inhibition of anti-apoptotic factors like Bcl-2.

- Disruption of microtubule formation, which is vital for cell division.

Table 1: Summary of this compound's Mechanism in Cancer Cells

| Mechanism | Effect on Cancer Cells |

|---|---|

| Inhibition of p53/cdc2/Bax signaling | Induces apoptosis |

| Upregulation of Bax | Promotes cell death |

| Downregulation of Bcl-2 | Reduces survival signals |

| Microtubule disruption | Prevents mitosis |

Cardiovascular Research

The compound is also studied for its effects on cardiovascular function. It acts as an agonist for the adenosine A2 receptor, leading to systemic vasodilation and increased renin release.

- Applications :

- Investigating the role of adenosine receptors in cardiovascular physiology.

- Developing new therapeutic agents targeting cardiovascular diseases.

Pharmacological Studies

In pharmacological contexts, this compound has been utilized to explore various physiological processes influenced by adenosine receptors. This includes studying the compound's potential to serve as a lead in drug development aimed at treating cardiovascular conditions and other diseases.

Case Study 1: this compound in Lung Cancer Treatment

A study conducted on A549 lung cancer cells demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The results indicated that this compound not only affected cell viability but also altered the expression levels of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.

Case Study 2: this compound's Role in Vascular Endothelial Growth Factor (VEGF) Pathway

Research has shown that this compound inhibits tube formation induced by VEGF in human umbilical vein endothelial cells. This suggests that this compound could potentially be used to target angiogenesis in tumors, thereby limiting tumor growth and metastasis.

作用机制

CGS 24012 通过作为腺苷 A2 受体的激动剂发挥作用。该受体参与各种生理过程,包括血管扩张、心兴奋和肾素释放。 CGS 24012 对腺苷 A2 受体的激活导致细胞内信号通路被激活,从而产生观察到的生理效应 .

相似化合物的比较

CGS 24012 与其他腺苷 A2 受体激动剂类似,例如 CGS 21680C 和 5'-N-乙基酰胺腺苷 (NECA)。 CGS 24012 独特之处在于它能够显著增加肾血流量并降低肾血管阻力 . 其他类似化合物包括:

CGS 21680C: 另一种选择性腺苷 A2 受体激动剂,具有类似的心血管效应.

5'-N-乙基酰胺腺苷 (NECA): 一种非选择性腺苷激动剂,与 CGS 24012 相比具有不同的心血管效应.

生物活性

DPMA, or dioxol-5-yl)phenyl ((R)-1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate , is a synthetic derivative of deoxypodophyllotoxin. This compound has garnered attention in the field of pharmacology due to its potential anti-cancer properties and other biological activities. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines and influences several cellular pathways related to apoptosis and cell cycle regulation.

Research has demonstrated that this compound induces apoptosis in cancer cells through multiple mechanisms:

- Cytotoxicity : this compound shows superior cytotoxicity compared to traditional chemotherapeutic agents like etoposide, particularly in A549 lung cancer cells. The cytotoxic effects are dose- and time-dependent .

- Apoptosis Induction : The compound triggers apoptosis by promoting the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3 , while inhibiting anti-apoptotic proteins like Bcl-2 . This shift in protein expression facilitates programmed cell death .

- Cell Cycle Arrest : this compound affects the expression of cell cycle regulators, including cyclin B1 , cdc2 , and phosphorylated cdc2, leading to cell cycle arrest at the G2/M phase. This is critical for preventing the proliferation of cancer cells .

- Inhibition of Angiogenesis : this compound inhibits tube formation in human umbilical vein endothelial cells (HUVECs), indicating its potential to disrupt angiogenesis, which is vital for tumor growth and metastasis .

Study on Cytotoxic Effects

A study conducted on A549 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity against these cells. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of p53 signaling pathways, further supporting its role as an effective anti-cancer agent .

Clinical Application in Liver Disease

In a clinical context, a dual plasma molecular adsorption exchange system (DPMAES) utilizing this compound showed promising results in patients with hepatitis B virus-related acute-on-chronic liver failure. The treatment group exhibited improved survival rates (90-day survival increased by 18%) compared to the control group receiving standard plasma exchange therapy. Notably, inflammatory cytokines such as IL-6 significantly decreased post-treatment, highlighting this compound's potential role in modulating inflammatory responses .

Comparative Data on Biological Activity

| Study Focus | Cell Line/Model | Key Findings |

|---|---|---|

| Cytotoxicity | A549 lung cancer cells | Superior cytotoxicity compared to etoposide |

| Apoptosis Induction | A549 cells | Increased Bax and cleaved caspase-3 expression |

| Cell Cycle Regulation | A549 cells | Induced G2/M phase arrest |

| Angiogenesis Inhibition | HUVECs | Inhibited tube formation |

| Clinical Efficacy | HBV-related liver failure | 90-day survival rate improved by 18% |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound, including:

- Mechanistic Studies : Detailed investigations into the signaling pathways affected by this compound could elucidate additional therapeutic targets.

- Combination Therapies : Exploring the efficacy of this compound in combination with other chemotherapeutic agents may enhance its therapeutic potential.

- Expanded Clinical Trials : Larger-scale clinical trials are needed to confirm the findings related to liver disease and assess safety profiles.

属性

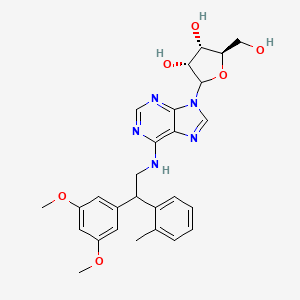

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O6/c1-15-6-4-5-7-19(15)20(16-8-17(36-2)10-18(9-16)37-3)11-28-25-22-26(30-13-29-25)32(14-31-22)27-24(35)23(34)21(12-33)38-27/h4-10,13-14,20-21,23-24,27,33-35H,11-12H2,1-3H3,(H,28,29,30)/t20?,21-,23-,24-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHVIAUBTBOHAG-FOYDDCNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)C5=CC(=CC(=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C5=CC(=CC(=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。